molecular formula C10H14N2O5 B613285 (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid CAS No. 1241680-71-6

(S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid

Cat. No.: B613285
CAS No.: 1241680-71-6
M. Wt: 242.23 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methyl group, and a nitrophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isobutyraldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-nitrobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrogenation: The nitro group is reduced to an amino group using hydrogenation in the presence of a metal catalyst such as palladium on carbon.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    (2S)-2-amino-3-(2-nitrophenyl)propanoic acid: Lacks the methyl group at the alpha position.

    (2S)-2-amino-2-methyl-3-(4-nitrophenyl)propanoic acid: Has the nitro group at the para position instead of the ortho position.

Uniqueness:

  • The presence of both the methyl group and the ortho-nitrophenyl group in (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs. These features can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIYKMYANVKMU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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